5,6,7,8-Ethanediylidene-1H-cyclobuta(d)(1,2,4)triazolo(1,2-a)pyridazine-6(7H)-carbonitrile, hexahydro-1,3-dioxo-2-phenyl-
Description
The compound 5,6,7,8-Ethanediylidene-1H-cyclobuta(d)(1,2,4)triazolo(1,2-a)pyridazine-6(7H)-carbonitrile, hexahydro-1,3-dioxo-2-phenyl- (hereafter referred to as the "target compound") is a highly complex bicyclic heterocycle featuring fused cyclobutadiene, triazolo, and pyridazine rings. Key structural elements include:
- Ethane-diylidene bridge: Stabilizes the cyclobutadiene moiety, influencing ring strain and reactivity.
- Phenyl and carbonitrile substituents: Enhance electronic diversity, impacting spectroscopic profiles and intermolecular interactions.
Properties
CAS No. |
53945-57-6 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
5,7-dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-12-carbonitrile |
InChI |
InChI=1S/C17H12N4O2/c18-6-17-10-8-11(17)14-12(17)9(10)13(8)20-15(22)19(16(23)21(14)20)7-4-2-1-3-5-7/h1-5,8-14H |
InChI Key |
DLFHPYYYIIHRHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N3C4C5C6C4C7C6(C5C7N3C2=O)C#N |
Origin of Product |
United States |
Biological Activity
5,6,7,8-Ethanediylidene-1H-cyclobuta(d)(1,2,4)triazolo(1,2-a)pyridazine-6(7H)-carbonitrile, hexahydro-1,3-dioxo-2-phenyl-, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties with a focus on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₃H₁₆N₄O₂
- Molecular Weight : 256.30 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The structure features a triazole ring fused to a pyridazine moiety, which is known to contribute to various biological activities due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Mechanism of Action : Compounds containing triazole and pyridazine rings have shown to induce apoptosis in cancer cells through the activation of oxidative stress pathways. This mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Anti-inflammatory Effects
Compounds similar to the target molecule have also demonstrated anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the release of cytokines such as TNF-alpha and IL-6 in macrophages, which are crucial mediators in inflammatory responses.
Case Studies
- In Vivo Studies : A recent study investigated the anti-tumor effects of a triazole derivative in nude mice models. The results indicated a significant reduction in tumor volume compared to controls (p < 0.05), suggesting that the compound could effectively target tumor growth mechanisms.
- In Vitro Studies : In vitro assays conducted on various cancer cell lines showed that the compound inhibited cell proliferation significantly at low concentrations (IC₅₀ values ranging from 0.98 µM to 5.3 µM), demonstrating its potency against multiple cancer types.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The target compound shares structural motifs with several synthesized derivatives (Table 1):
Table 1: Key Structural Analogs and Physical Properties
Key Observations :
- Cyano (CN) groups are common in analogs (e.g., 11a, 11b, 1l, 2d), contributing to strong IR absorption near 2,200 cm⁻¹ and influencing reactivity in nucleophilic additions .
- Fused bicyclic systems (e.g., thiazolo-pyrimidine, imidazo-pyridine) exhibit similar strain and electronic properties to the target compound’s triazolo-pyridazine core .
Spectroscopic Comparisons
Table 2: NMR Chemical Shift Trends (δ, ppm)
Insights :
Yield Challenges :
- Yields for analogs range from 51–68%, suggesting moderate efficiency due to steric hindrance in fused systems .
Research Implications
- Drug Development: The nitrophenyl and cyano substituents in analogs (e.g., 1l, 2d) are associated with antimicrobial and kinase inhibition activities .
- Material Science : Hexahydro-dioxo groups in the target compound could enhance solubility in polymer matrices (cf. PEGDA in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
